molecular formula C17H18Cl2N4O B2498161 2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396884-60-8

2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2498161
CAS No.: 1396884-60-8
M. Wt: 365.26
InChI Key: FOXRBEFHVAPMNS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups and a pyrazinyl-piperidinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 1-(pyrazin-2-yl)piperidine intermediate. This can be achieved through the reaction of pyrazine with piperidine under suitable conditions, often involving a catalyst or a base.

    Benzamide Formation: The next step involves the introduction of the benzamide moiety. This is typically done by reacting 2,4-dichlorobenzoyl chloride with the piperidine intermediate in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Final Coupling: The final step is the coupling of the benzamide with the piperidine intermediate, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using automated reactors to ensure consistent quality and reduce human error.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the piperidine ring or the pyrazine moiety.

    Reduction: Reduction reactions might target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles for Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃).

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine or pyrazine rings.

    Reduction: The primary amine derivative of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: Used in assays to understand its interaction with biological targets, such as proteins or nucleic acids.

    Pharmacological Research: Investigated for its effects on cellular pathways and its potential as a drug candidate.

    Industrial Applications: May be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets:

    Receptor Binding: It may act by binding to certain receptors, modulating their activity.

    Enzyme Inhibition: Could inhibit specific enzymes, affecting metabolic pathways.

    Signal Transduction: Might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Shares the benzamide core but lacks the piperidine and pyrazine moieties.

    N-(4-Piperidinylmethyl)benzamide: Similar piperidine-benzamide structure but without the dichloro and pyrazine groups.

    Pyrazinyl-piperidine derivatives: Compounds with similar pyrazine and piperidine structures but different substituents on the benzamide.

Uniqueness

2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of dichloro-substituted benzamide with a pyrazinyl-piperidinyl moiety, which may confer distinct pharmacological properties and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a dichlorobenzamide backbone with a pyrazinyl-piperidine moiety. Its molecular formula is C_{15}H_{17Cl_2N_2O and it has a molecular weight of approximately 324.22 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor effects. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, which are critical in various cancers . The specific compound under discussion may share similar mechanisms, potentially acting as an inhibitor of these pathways.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory responses could be attributed to its structural features that allow it to interact with inflammatory mediators . This makes it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be linked to its structural components:

  • Dichloro group : Enhances lipophilicity and may improve the binding affinity to target proteins.
  • Pyrazinyl-piperidine moiety : Known for its role in biological activity; modifications in this region can lead to varied biological responses.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified significant cytotoxic effects in breast cancer cell lines when tested with pyrazole derivatives. The combination of these compounds with doxorubicin showed enhanced efficacy .
Recent In Vitro StudiesShowed that pyrazole derivatives exhibit potent inhibitory activity against multiple cancer cell lines, indicating the potential for this compound to act similarly .
Antimicrobial TestingDemonstrated that structurally related compounds effectively inhibited bacterial growth, supporting the hypothesis that this compound may have antimicrobial properties .

Properties

IUPAC Name

2,4-dichloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-13-1-2-14(15(19)9-13)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXRBEFHVAPMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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